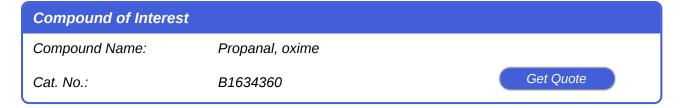


An In-depth Technical Guide to the Solubility of Propanal Oxime

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of propanal oxime in various solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on qualitative solubility, predicted solubility based on chemical principles, and detailed experimental protocols for determining quantitative solubility. Additionally, it includes a visualization of the synthesis pathway of propanal oxime.

Introduction to Propanal Oxime and its Solubility

Propanal oxime (C₃H₇NO) is an organic compound from the oxime family, formed by the reaction of propanal with hydroxylamine.[1] The solubility of a compound is a critical physical property, influencing its application in chemical synthesis, formulation development, and biological systems. The general principle of "like dissolves like" is fundamental to predicting the solubility of organic compounds.[2][3] This principle states that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. [2][3]

Propanal oxime possesses both a polar hydroxyl (-NOH) group capable of hydrogen bonding and a non-polar three-carbon alkyl chain. This amphiphilic nature suggests it will have varied solubility across different types of solvents. Generally, aliphatic oximes are described as being less soluble in water.[1]



Data Presentation: Predicted Solubility of Propanal Oxime

While specific quantitative solubility data for propanal oxime is not readily available in published literature, we can predict its solubility based on the polarity of common laboratory solvents. The following table summarizes the predicted solubility of propanal oxime, categorized for easy comparison.



Solvent Classification	Solvent Name	Molecular Formula	Predicted Solubility of Propanal Oxime	Rationale for Prediction
Polar Protic	Water	H₂O	Sparingly Soluble	The polar -NOH group allows for some hydrogen bonding with water, but the non-polar propyl chain limits extensive solubility.[4]
Methanol	CH₃OH	Soluble	Methanol is a polar protic solvent that can act as both a hydrogen bond donor and acceptor, readily solvating the oxime group.[4]	
Ethanol	C₂H₅OH	Soluble	Similar to methanol, ethanol's polarity and hydrogen bonding capabilities make it a good solvent for propanal oxime.[4]	
Polar Aprotic	Acetone	C₃H ₆ O	Soluble	Acetone's polarity allows it to dissolve propanal oxime,



				though it cannot act as a hydrogen bond donor.
Dimethyl Sulfoxide (DMSO)	C₂H6OS	Very Soluble	DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[5]	
Acetonitrile	C₂H₃N	Soluble	Acetonitrile is a polar aprotic solvent that can effectively solvate polar organic molecules.	
Non-Polar	Diethyl Ether	(C2H5)2O	Soluble	The presence of the non-polar ethyl groups in diethyl ether interacts favorably with the propyl chain of propanal oxime.
Toluene	С7Н8	Sparingly Soluble	Toluene is a non-polar aromatic solvent; solubility is expected to be limited due to the polarity of the oxime group.	-



Hexane	C6H14	Insoluble to Sparingly Soluble	As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar oxime functional group.[2]
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Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for two common methods used to determine the solubility of organic compounds.

3.1. Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[6][7]

Objective: To determine the equilibrium concentration of propanal oxime in a given solvent at a specific temperature.

Materials:

- Propanal oxime (solid or liquid)
- Solvent of interest
- Stoppered flasks or vials
- Shaker or agitator in a temperature-controlled incubator
- Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)



Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of propanal oxime to a known volume of the solvent in a stoppered flask. The excess solid should be visible to ensure saturation.[8]
- Equilibration: Place the flask in a shaker within a temperature-controlled incubator (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[7][8]
- Phase Separation: After equilibration, allow the solution to stand to let undissolved solid settle. Separate the saturated solution from the excess solid by either centrifugation or filtration.[8]
- Quantification: Analyze the concentration of propanal oxime in the clear, saturated solution
 using a suitable analytical method. A pre-established calibration curve for propanal oxime is
 required for accurate quantification.[7]
- Data Analysis: The determined concentration represents the thermodynamic solubility of propanal oxime in the chosen solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.
- 3.2. Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds, potentiometric titration is an effective method to determine the solubility as a function of pH.[9][10]

Objective: To determine the intrinsic solubility and the solubility-pH profile of propanal oxime.

Materials:

- Propanal oxime
- Aqueous buffer solutions of various pH values
- · Potentiometer with a pH electrode
- Automated titrator



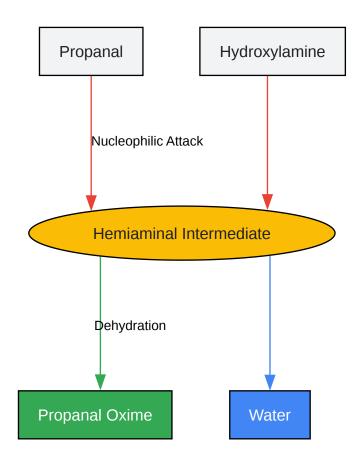
Standardized acidic and basic titrants (e.g., HCl, NaOH)

Procedure:

- Sample Preparation: Prepare a suspension of propanal oxime in an aqueous solution.
- Titration: Titrate the suspension with a standardized acid or base. The pH of the solution is monitored continuously using a pH electrode.[10]
- Endpoint Determination: The endpoint of the titration is determined by the point of maximum inflection in the titration curve (pH vs. titrant volume).[10]
- Data Analysis: The solubility at different pH values can be calculated from the titration data. This method is particularly useful for compounds with acidic or basic functional groups.

Visualization of Propanal Oxime Synthesis

The following diagram illustrates the reaction pathway for the synthesis of propanal oxime from propanal and hydroxylamine.





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Caption: Synthesis of Propanal Oxime from Propanal and Hydroxylamine.

This diagram illustrates the two key steps in the formation of propanal oxime: the nucleophilic attack of hydroxylamine on the carbonyl carbon of propanal to form a hemiaminal intermediate, followed by the dehydration of this intermediate to yield the final oxime product and water.[11]

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